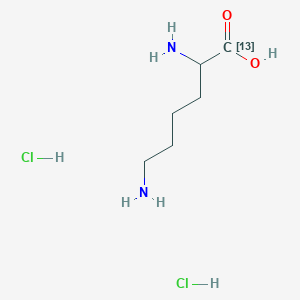

2,6-Diamino(113C)hexanoic acid;dihydrochloride

描述

属性

IUPAC Name |

2,6-diamino(113C)hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i6+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-SNHBFGBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)CC([13C](=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583850 | |

| Record name | (1-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-50-9 | |

| Record name | (1-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2,6-diamino(113C)hexanoic acid; dihydrochloride typically involves:

- Starting from L-2-aminoadipic acid or lysine derivatives

- Introduction of the carbon-13 label at the carboxyl group

- Protection and deprotection steps to control amino and carboxyl functionalities

- Formation of the dihydrochloride salt by acid treatment

- Purification by crystallization or chromatographic methods

Detailed Preparation Method from L-2-aminoadipic Acid Derivatives

A patented method for synthesizing related amino acid analogs, such as (S)-2,6-diamino-5-oxohexanoic acid, provides a useful framework for preparing 2,6-diamino(113C)hexanoic acid derivatives. This method involves four main steps, which can be adapted for the isotopically labeled compound:

| Step | Reaction Description | Reagents and Conditions | Outcome and Notes |

|---|---|---|---|

| 1. Protection of amino group | React L-2-aminoadipic acid with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in water/acetone mixture with sodium bicarbonate | Room temperature, overnight | Formation of Fmoc-protected intermediate (Compound 1), yield ~96% |

| 2. Formaldehyde addition | React Compound 1 with paraformaldehyde in toluene under p-toluenesulfonic acid catalysis | Reflux 1 hour | Formation of Compound 2 (hydroxymethyl intermediate), yield ~98% |

| 3. Boc protection and ammonium carbonate reaction | Treat Compound 2 with di-tert-butyl dicarbonate, pyridine, and ammonium carbonate in ethyl acetate | Room temperature | Formation of Compound 3 with Boc protection |

| 4. Hydrolysis and deprotection | React Compound 3 with lithium hydroxide aqueous solution in ethanol/water mixture, then acidify to pH 6-7 with 1N HCl, concentrate and purify | 50 °C, concentration under reduced pressure | Removal of protecting groups, hydrolysis to target acid, yield ~93% |

This method is noted for:

- Use of commercially available and simple raw materials

- High overall yield (~93%)

- Suitability for scale-up production

- Efficient purification steps involving extraction and crystallization

The final step includes adjusting pH and removing solvents to isolate the target amino acid, which can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.

Isotopic Labeling Considerations

Incorporation of the carbon-13 isotope at the carboxyl carbon is generally achieved by using carbon-13 labeled precursors such as $$^{13}C$$-labeled carbon dioxide or $$^{13}C$$-labeled starting materials like $$^{13}C$$-formaldehyde or $$^{13}C$$-labeled amino acids. The synthetic scheme above can be adapted by substituting the unlabeled starting materials with their carbon-13 labeled counterparts to obtain 2,6-diamino(113C)hexanoic acid.

Formation of Dihydrochloride Salt

The dihydrochloride salt form is typically prepared by:

- Dissolving the free amino acid in aqueous hydrochloric acid

- Controlling the stoichiometry to add two equivalents of HCl per molecule

- Isolating the salt by crystallization or lyophilization

This step enhances the compound’s solubility and stability for biological applications.

Purification Techniques

Purification of 2,6-diamino(113C)hexanoic acid; dihydrochloride generally involves:

| Technique | Purpose | Notes |

|---|---|---|

| Crystallization | Remove impurities and isolate pure dihydrochloride salt | Controlled cooling or solvent evaporation |

| Chromatography (e.g., ion-exchange, reverse-phase) | Separate byproducts and unreacted starting materials | Used post-synthesis for high purity |

| Extraction | Remove organic impurities | Typically ethyl acetate or similar solvents |

These methods ensure high purity suitable for metabolic tracer studies and biochemical research.

Summary Table of Preparation Steps

| Step No. | Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amino group protection | L-2-aminoadipic acid, Fmoc-OSu, NaHCO₃ | Water/acetone, RT, overnight | 96 | Formation of Fmoc-protected intermediate |

| 2 | Formaldehyde addition | Compound 1, paraformaldehyde, p-TsOH | Toluene, reflux 1 h | 98 | Hydroxymethyl intermediate |

| 3 | Boc protection | Compound 2, di-tert-butyl dicarbonate, pyridine, ammonium carbonate | Ethyl acetate, RT | Not specified | Boc-protected intermediate |

| 4 | Hydrolysis and deprotection | Compound 3, LiOH (2 eq), EtOH/H₂O | 50 °C, acidify to pH 6-7 | 93 | Final amino acid formation |

| 5 | Salt formation | Target amino acid, HCl (2 eq) | Aqueous solution | Quantitative | Dihydrochloride salt isolation |

Research Findings and Advantages

- The described method offers a straightforward synthetic route with commercially available reagents.

- High yields and purity levels are achievable, making it suitable for large-scale production.

- The method allows for the introduction of isotopic labels with minimal alteration to the synthetic scheme.

- The dihydrochloride salt form improves compound handling and application in biological systems.

- Purification steps are optimized to remove impurities efficiently without complex procedures.

化学反应分析

Types of Reactions

2,6-Diamino(113C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of hexanoic acid, such as oxides, reduced amines, and substituted amino acids, which have applications in different fields.

科学研究应用

Biochemical Research

Amino Acid Metabolism Studies:

This compound plays a crucial role in studies related to amino acid metabolism. Researchers utilize it to explore metabolic pathways and enzyme activities, providing insights into human health and disease mechanisms . Its structural features allow it to interact with various enzymes, making it a valuable tool for understanding biochemical processes.

Protein Synthesis and Modification:

As a building block for peptides and proteins, 2,6-diamino(113C)hexanoic acid is significant in protein engineering. It aids in modifying proteins to enhance their stability and activity, which is essential for biotechnological applications. This modification can lead to improved therapeutic proteins with better efficacy and reduced immunogenicity .

Pharmaceutical Development

Drug Synthesis:

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating metabolic disorders. Its ability to mimic natural amino acids allows it to integrate into various drug formulations, enhancing their therapeutic effects .

Therapeutic Applications:

Research indicates that 2,6-diamino(113C)hexanoic acid can modulate specific biological pathways, making it a candidate for developing treatments targeting conditions associated with tyrosine kinase activity . This suggests potential applications in cancer therapies and other diseases where tyrosine kinases play a critical role.

Neuroscience

Neurotransmitter Research:

In the field of neurobiology, this compound is used to study neurotransmitter functions. By examining its interactions with neurotransmitter receptors, researchers can gain insights into neurological disorders and develop potential treatments . Its structural properties may influence neurotransmitter release and receptor binding affinities.

Agricultural Science

Fertilizers and Growth Regulators:

2,6-Diamino(113C)hexanoic acid is also explored for its applications in agricultural science. It can be formulated into fertilizers or growth regulators that promote plant growth and improve crop yields. The compound's amino groups may enhance nutrient uptake in plants .

作用机制

The mechanism of action of 2,6-Diamino(113C)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The dihydrochloride form enhances its solubility and stability, making it more effective in various applications.

相似化合物的比较

Key Observations :

- Isotopic labeling distinguishes the target compound from non-labeled analogs like D,L-lysine dihydrochloride .

- Functional group modifications (e.g., esterification in H-Lys-OMe·2HCl or hydroxylation in 2,6-diamino-5-hydroxyhexanoic acid) alter solubility and biological activity .

- Chain length variations (e.g., diaminopimelic acid’s C₇ backbone) affect binding specificity in enzymatic studies .

生物活性

2,6-Diamino(113C)hexanoic acid; dihydrochloride is a derivative of lysine, characterized by its unique structure that includes two amino groups and a carboxylic acid group attached to a hexanoic acid backbone. Its molecular formula is . This compound is primarily utilized in biochemical applications as a building block for peptides and proteins, enhancing its solubility and biological activity.

- Molecular Formula :

- Solubility : Highly soluble in water due to the dihydrochloride form.

- Functional Groups : Contains two amino groups and one carboxylic acid group.

Biological Activities

The biological activities of 2,6-diamino(113C)hexanoic acid; dihydrochloride can be categorized as follows:

- Peptide Synthesis : It serves as a crucial building block in the synthesis of various peptides, contributing to the development of therapeutics and research tools.

- Enzyme Interaction : The compound exhibits binding affinity with various enzymes and receptors, influencing biochemical pathways.

Binding Affinity Studies

Research has indicated that 2,6-diamino(113C)hexanoic acid; dihydrochloride interacts with specific proteins through coordination with amino acid residues. For example, studies have shown its ability to bind with carbonic anhydrase at a binding constant of , demonstrating significant interaction strength .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of 2,6-diamino(113C)hexanoic acid; dihydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Lysine | Essential amino acid for protein synthesis | |

| 2-Aminohexanoic Acid | Lacks the second amino group | |

| 1,6-Diaminohexane | Contains two amino groups but lacks carboxylic group | |

| 2,6-Diaminopimelic Acid | Intermediate in lysine biosynthesis |

The unique configuration and functional groups of 2,6-diamino(113C)hexanoic acid; dihydrochloride enhance its biological activity compared to these similar compounds .

Case Studies

Case Study 1: Peptide Development

In a study focused on peptide synthesis, researchers utilized 2,6-diamino(113C)hexanoic acid; dihydrochloride to create pH-sensitive peptides. These peptides demonstrated controlled release properties in response to environmental pH changes, showcasing the compound's utility in drug delivery systems .

Case Study 2: Enzyme Inhibition

Another study explored the compound's role as an inhibitor for carbonic anhydrase. By modifying the binding interactions through surface-histidine coordination, researchers enhanced the inhibitory capacity significantly compared to unmodified inhibitors .

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 2,6-diaminohexanoic acid dihydrochloride derivatives in polymer chemistry?

- Methodological Answer : When synthesizing polymers (e.g., polyureas), the dihydrochloride salt form requires careful deprotonation and purification. For example, cold phosgenation in anhydrous toluene can convert diamino dihydrochlorides to reactive intermediates like dicarbamic acid dichlorides. Reaction progress should be monitored via IR spectroscopy to track carbonyl or isocyanate peaks (1,800–1,650 cm⁻¹) . Post-synthesis, use FTIR (KBr pellets) and elemental analysis to confirm structure and purity .

Q. How should researchers handle and store 2,6-diaminohexanoic acid dihydrochloride to ensure stability?

- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from moisture and oxidizing agents. Avoid static discharge and prolonged exposure to air, as hydrochloride salts are hygroscopic and may degrade. Use inert atmospheres (e.g., nitrogen) during weighing and reaction setup .

Q. What analytical techniques are recommended to verify the purity and identity of 2,6-diaminohexanoic acid dihydrochloride?

- Methodological Answer : Employ a combination of:

- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.

- FTIR spectroscopy to identify amine (–NH₂) and carboxyl (–COOH) functional groups.

- HPLC or LC-MS for purity assessment, especially if isotopic labeling (e.g., ¹¹³C) is involved .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹¹³C) in 2,6-diaminohexanoic acid dihydrochloride improve mechanistic studies in enzymatic assays?

- Methodological Answer : Isotopic labeling enables tracking of metabolic or enzymatic pathways. For example, 2,6-diamino[G-³H]pimelic acid dihydrochloride has been used in DAP epimerase assays to monitor ³H₂O release via ion-exchange chromatography. Apply similar protocols for ¹¹³C-labeled analogs in NMR or mass spectrometry to study reaction kinetics or intermediate trapping .

Q. What challenges arise when using 2,6-diaminohexanoic acid dihydrochloride in nanocarrier synthesis, and how can they be mitigated?

- Methodological Answer : The dihydrochloride form may interfere with peptide coupling reactions (e.g., in polypeptide nanoplatforms). Pre-neutralize the compound with a mild base (e.g., triethylamine) before conjugating with activated esters (e.g., NHS esters). Optimize solvent polarity (e.g., DMF/DCM mixtures) to improve solubility and minimize aggregation .

Q. How can researchers optimize the conversion of diamino dihydrochlorides to diisocyanates for polymerization?

- Methodological Answer : Use a two-step phosgenation process:

- Cold phosgenation : React diamino dihydrochloride with excess phosgene in toluene at 0–5°C to form carbamic acid chlorides.

- Hot phosgenation : Reflux the intermediates to eliminate HCl and yield diisocyanates. Monitor by IR for NCO peak formation (~2,270 cm⁻¹). Ensure strict anhydrous conditions to prevent side reactions .

Q. What are the implications of hydrochloride counterions on the solubility and reactivity of 2,6-diaminohexanoic acid in aqueous vs. organic systems?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions but may reduce nucleophilicity of free amines. For organic-phase reactions (e.g., acylations), neutralize with a base (e.g., NaHCO₃) to liberate the free diamino species. Characterize solubility shifts using Hansen solubility parameters or conductivity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。